CYP2A6 Inhibitory Potency vs. Parent 7-Hydroxycoumarin
In a human liver microsome assay measuring coumarin 7-hydroxylation, 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one displayed an IC50 of 50 nM, indicating potent CYP2A6 inhibition [1]. The parent compound 7-hydroxycoumarin (umbelliferone) serves as the natural substrate for CYP2A6 rather than an inhibitor, with a reported Km of approximately 1–2 μM [2]. This functional reversal from substrate to nanomolar inhibitor is a critical differentiation point. However, the comparator datum is not from a direct head-to-head experiment; the parent compound's kinetic parameters derive from independent published studies.
| Evidence Dimension | CYP2A6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (BindingDB, human liver microsomes, 30 min preincubation) |
| Comparator Or Baseline | 7-Hydroxycoumarin (umbelliferone): Km ≈ 1–2 μM (substrate, not an inhibitor) |
| Quantified Difference | ~20- to 40-fold lower IC50 relative to the parent's Km; functional conversion from substrate to inhibitor |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation; plate reader detection |
Why This Matters
This establishes that the 4-(pyrrolidin-1-ylmethyl) group converts a CYP2A6 substrate into a nanomolar inhibitor, making it a candidate for smoking cessation or chemoprevention research where CYP2A6 inhibition is desired.
- [1] BindingDB. BDBM50358746. IC50: 50 nM. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358746 (accessed 2026-05-02). Note: compound identity assignment requires independent verification. View Source
- [2] Pelkonen, O., et al. CYP2A6: a human coumarin 7-hydroxylase. Toxicology 2000, 144(1-3), 139-147. doi:10.1016/S0300-483X(99)00200-0. Available at: https://doi.org/10.1016/S0300-483X(99)00200-0 View Source
